6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Beschreibung
6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex heterocyclic compound characterized by a thienopyridine core fused with a tetrahydrothieno ring system. Key structural features include:
- Position 3: A carboxamide group, contributing to hydrogen bonding and aqueous solubility.
- Salt form: Hydrochloride, improving solubility for pharmaceutical applications.
The compound’s design suggests applications in medicinal chemistry, likely targeting enzymes or receptors where the thienopyridine scaffold and substituent diversity play critical roles. The phenoxybenzamido group may modulate selectivity toward specific biological targets, while the benzyl and carboxamide groups balance lipophilicity and polarity .
Eigenschaften
IUPAC Name |
6-benzyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S.ClH/c29-26(32)25-23-15-16-31(17-19-7-3-1-4-8-19)18-24(23)35-28(25)30-27(33)20-11-13-22(14-12-20)34-21-9-5-2-6-10-21;/h1-14H,15-18H2,(H2,29,32)(H,30,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSHHJNZCJRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core substituted with a benzyl group and a phenoxybenzamido moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
- Inhibition of Enzymatic Activity : Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. The structure-activity relationship (SAR) studies suggest that modifications to the thieno[2,3-c]pyridine core can enhance hPNMT inhibitory potency significantly .
- Receptor Affinity : The compound has been evaluated for its affinity towards various adrenergic receptors. Preliminary findings suggest that it may selectively bind to α2-adrenoceptors, which are implicated in numerous physiological processes including blood pressure regulation and sedation .
- Anticancer Activity : Some studies have explored the potential anticancer properties of thieno[2,3-c]pyridine derivatives. In vitro assays have shown that certain analogs can induce apoptosis in cancer cell lines, although specific data on 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is limited .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting hPNMT, the compound may alter catecholamine levels in the body, potentially leading to therapeutic effects in conditions like hypertension or anxiety disorders.
- Receptor Modulation : Binding to α2-adrenoceptors could modulate neurotransmitter release and influence various central nervous system (CNS) functions.
Case Studies
- Study on hPNMT Inhibition : A study published in Journal of Medicinal Chemistry evaluated various tetrahydrothieno[2,3-c]pyridine derivatives for their hPNMT inhibitory activity. The results indicated that certain structural modifications led to increased potency compared to parent compounds .
- Anticancer Screening : In a screening assay conducted by researchers at a pharmaceutical company, several thieno[2,3-c]pyridine compounds were tested against multiple cancer cell lines. Compound efficacy was measured using IC50 values; however, specific results for 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride were not disclosed .
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Antiplatelet Activity :
- This compound is structurally related to clopidogrel, an antiplatelet agent used to prevent blood clots. It acts as a P2Y12 ADP receptor antagonist, which is crucial for platelet aggregation. Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds have similar mechanisms of action and can be developed into new antiplatelet drugs .
- Anticancer Properties :
- Neuroprotective Effects :
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Clinical Trials on Antiplatelet Efficacy :
- Cytotoxicity Studies :
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent and Functional Group Analysis
Key Comparative Insights
Position 6 Substituent
- Benzyl vs. Isopropyl : The benzyl group in the target compound and its chlorobenzamido analog provides aromaticity and bulk, favoring interactions with hydrophobic pockets. In contrast, the isopropyl group in the ethyl ester analog offers less steric hindrance but higher conformational flexibility .
Position 2 Substituent
- 4-Phenoxybenzamido vs. The 4-chloro substituent, being electron-withdrawing, may strengthen dipole interactions but reduce steric bulk compared to phenoxy .
Position 3 Functional Group
- Carboxamide vs. Ethyl Carboxylate : The carboxamide group in the target compound and its chlorobenzamido analog improves aqueous solubility and hydrogen bonding capacity. The ethyl carboxylate in the analog increases lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .
Core Heterocycle Differences
- Thieno[2,3-c]pyridine vs. The thione group further differentiates reactivity and solubility compared to the hydrochloride salts of thienopyridine derivatives .
Physicochemical and Pharmacokinetic Implications
- Solubility : Hydrochloride salts (target compound and analogs) exhibit enhanced aqueous solubility, critical for bioavailability. The ethyl ester analog’s lipophilicity may favor tissue penetration but limit blood solubility .
- Binding Affinity: The 4-phenoxybenzamido group’s bulk may improve target specificity, while the 4-chloro substituent could enhance binding through stronger electrostatic interactions .
Q & A
Q. How do reaction conditions (e.g., catalysts, temperature) influence stereochemical outcomes?
- Methodology :
- Chiral HPLC : Monitor enantiomeric excess during synthesis of stereocenters (e.g., at the tetrahydrothienopyridine bridgehead).
- Catalyst screening : Compare metal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps. Evidence shows that DMAP accelerates Boc-protection reactions but may racemize chiral centers if overheated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
